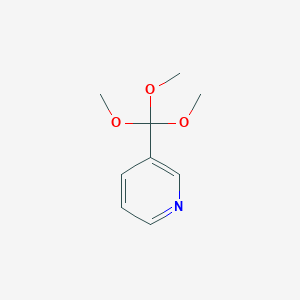

3-(Trimethoxymethyl)pyridine

Description

Overview of Pyridine (B92270) Heterocyclic Chemistry and Its Research Relevance

Pyridine is a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N. rsc.org Structurally related to benzene (B151609), one methine group is replaced by a nitrogen atom, which imparts a unique set of physical and chemical properties. rsc.org In the realm of medicinal chemistry, the pyridine ring is considered a "privileged scaffold". rsc.orgresearchgate.netresearchgate.netrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them exceptionally valuable in drug discovery. rsc.orgrsc.org

The pyridine nucleus is a component in thousands of existing drug molecules and is found in numerous FDA-approved pharmaceuticals. rsc.orglifechemicals.comnih.gov Its prevalence is also notable in natural products, including essential vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as a vast array of alkaloids. rsc.orgrsc.orglifechemicals.com The nitrogen atom in the ring can act as a hydrogen bond acceptor and imparts polarity, which can improve the solubility and bioavailability of drug candidates. researchgate.netnih.gov Consequently, the synthesis and functionalization of pyridine derivatives remain an active and vital area of chemical research. nih.govnih.govresearchgate.net

Strategic Importance of the Trimethoxymethyl Group as a Synthetic Handle

The trimethoxymethyl group, -C(OCH₃)₃, is classified as an orthoester. Orthoesters are functional groups that serve as valuable "synthetic handles" in organic chemistry because they are relatively stable under neutral or basic conditions but can be readily transformed under mild acidic conditions.

The primary synthetic utility of the trimethoxymethyl group lies in its role as a precursor to a carboxylic acid group (-COOH). Through acid-catalyzed hydrolysis, an orthoester is converted first into an ester and then, with further hydrolysis, into the corresponding carboxylic acid. This two-step transformation allows the trimethoxymethyl group to function as a protected form of a carboxyl group, enabling chemists to perform reactions on other parts of the molecule without affecting it, and then revealing the carboxylic acid functionality when desired. This strategic protection and deprotection is a fundamental concept in the synthesis of complex molecules.

Rationale for Focused Academic Inquiry into 3-(Trimethoxymethyl)pyridine

The rationale for investigating this compound stems directly from its structure as a functionalized pyridine. The 3-position of the pyridine ring is a common site for substitution in many biologically active compounds. Specifically, 3-pyridinecarboxylic acid, also known as nicotinic acid or niacin, and its derivatives are of significant pharmaceutical importance. google.comwikipedia.org

Therefore, this compound represents a logical and potentially highly useful synthetic intermediate for accessing a variety of 3-substituted pyridines. By using the trimethoxymethyl group as a masked carboxylic acid, researchers can build complex molecular architectures around the pyridine core. Subsequent hydrolysis would yield nicotinic acid derivatives that are otherwise challenging to synthesize directly. Academic inquiry into this compound would focus on developing efficient synthetic routes to the molecule itself and exploring the scope of its reactivity as a building block for novel pharmaceuticals and other functional materials. researchgate.net

Scope and Objectives of Current Research Trends on Substituted Pyridines

Current research in pyridine chemistry is vibrant and multifaceted, driven largely by the demands of the pharmaceutical and agrochemical industries. nih.govresearchgate.net A major objective is the development of novel, efficient, and selective methods for the synthesis and functionalization of the pyridine ring. bcrcp.ac.in Researchers are focused on creating new pyridine-based analogues and molecular designs to discover new pharmaceutical leads. nih.gov

Key trends include:

Developing Novel Synthetic Methodologies: This involves creating new multi-component reactions and catalytic systems to build the pyridine ring with diverse substitution patterns. bcrcp.ac.in

Late-Stage Functionalization: A significant goal is to develop methods that can introduce or modify functional groups on a pyridine scaffold that is already part of a complex, drug-like molecule. This allows for the rapid generation of analogues for structure-activity relationship studies.

Green Chemistry Approaches: There is an increasing emphasis on developing more environmentally friendly syntheses, for instance, by using water as a solvent or employing catalytic methods that avoid harsh conditions and stoichiometric waste. nih.gov

The study of molecules like this compound fits squarely within these trends. As a pre-functionalized building block, it offers a streamlined entry point into a class of valuable 3-substituted pyridine derivatives, aligning with the overarching objective of efficiently creating novel molecular diversity for scientific discovery.

Chemical Properties Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trimethoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-9(12-2,13-3)8-5-4-6-10-7-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCHYZZYZRHKGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN=CC=C1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trimethoxymethyl Pyridine and Its Precursors

Classical and Contemporary Approaches to Pyridine (B92270) Ring Formation Relevant to 3-Substitution

The formation of the pyridine ring with a substituent at the 3-position can be achieved through several established synthetic strategies. These methods offer different levels of complexity and substitution pattern control.

Adaptations of Hantzsch-Type Syntheses for 3-Substituted Pyridines

The Hantzsch pyridine synthesis, a multicomponent reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.nettcichemicals.com This reaction initially produces a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. researchgate.nettcichemicals.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide range of functionalized pyridines. beilstein-journals.org Modifications to the classical one-pot condensation of aldehydes with ethyl acetoacetate (B1235776) and ammonia have been developed to overcome drawbacks such as harsh reaction conditions and low yields. tcichemicals.com For instance, a Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines via an oxidative coupling of β-enamine carbonyl compounds with rongalite, which serves as a C1 unit for the C-4 position of the pyridine ring. chemicalbook.com Cerium (IV) ammonium nitrate (B79036) has been used as a catalyst in aqueous media for the one-pot, multi-component synthesis of 2,4,6-tri-substituted pyridine derivatives. researchgate.net

To achieve a 3-substituted pyridine, one of the β-dicarbonyl components can be modified to incorporate the desired substituent. For the synthesis of a precursor to 3-(Trimethoxymethyl)pyridine, a β-ketoester bearing a protected or precursor functional group at the appropriate position could be employed. Subsequent transformation of this group after the pyridine ring formation would lead to the target substitution pattern.

Chichibabin Pyridine Synthesis and its Potential for 3-Position Functionalization

The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or their combinations with ammonia. google.com This method is typically performed at high temperatures over a solid-phase catalyst, such as alumina (B75360) or silica. google.com The reaction is particularly useful for the industrial production of simple alkyl-substituted pyridines like methylpyridines (picolines). google.comjubilantingrevia.com

The mechanism of the Chichibabin synthesis involves a series of aldol (B89426) condensations, Michael additions, and imine formations, culminating in cyclization and aromatization. google.com By carefully selecting the carbonyl precursors, it is possible to influence the substitution pattern of the resulting pyridine ring. For example, the reaction of acrolein and ammonia can yield 3-methylpyridine (B133936). google.com A process for the synthesis of 3-methyl-pyridine from formaldehyde, paracetaldehyde, ammonia, and acetic acid has also been described. googleapis.com

For the synthesis of a precursor to this compound, one could envision using an α,β-unsaturated carbonyl compound that already contains a protected functional group that can be later converted to the trimethoxymethyl group. However, the harsh conditions of the Chichibabin synthesis may limit the compatibility of many functional groups.

Bohlmann-Rahtz Pyridine Synthesis and Variants for 3-Substituted Scaffolds

The Bohlmann-Rahtz pyridine synthesis offers a two-step approach to generate substituted pyridines. wikipedia.orgarkat-usa.org It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines. wikipedia.orgarkat-usa.org This method is related to the Hantzsch synthesis but uses an ynone instead of an enone, which avoids the need for a final oxidation step. wikipedia.org

A significant drawback of the original Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step. wikipedia.org However, recent modifications, such as the use of acid catalysis, have been shown to lower the required reaction temperature. wikipedia.org The development of one-pot procedures has also increased the utility of this method for creating tri- and tetrasubstituted pyridines. wikipedia.org This synthesis provides a predictable regiochemical outcome, making it a valuable tool for the synthesis of polysubstituted pyridines. nih.gov

To apply this synthesis for a 3-substituted pyridine relevant to the target compound, the enamine or the ethynyl (B1212043) ketone component would need to carry the precursor to the trimethoxymethyl group. The regioselectivity of the initial Michael addition dictates the final substitution pattern.

Multicomponent Reactions Towards Pyridine Cores Bearing C3 Functionality

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org Several MCRs beyond the classical named reactions have been developed for the synthesis of highly functionalized pyridines. clockss.org

These reactions often proceed through a cascade of events, such as Michael additions and aldol-type condensations, to build the pyridine ring. organic-chemistry.org For example, a metal-free, three-component synthesis of highly functionalized pyridines from 1,3-dicarbonyl derivatives and Michael acceptors has been reported. A de novo synthesis of substituted pyridines with complete regiochemical control has also been described, proceeding through the nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl, followed by union with an imine and subsequent ring closure. wikipedia.org

The key advantage of MCRs is their ability to rapidly generate molecular complexity from simple starting materials in a single step. To generate a pyridine with C3 functionality suitable for conversion to a trimethoxymethyl group, the reactants for the MCR would need to be chosen such that the desired substituent is incorporated at the 3-position of the final pyridine product.

Introduction and Functionalization of the Trimethoxymethyl Group at the Pyridine 3-Position

Once the 3-substituted pyridine ring is formed, or if starting from a pre-functionalized pyridine, the next crucial step is the introduction or unmasking of the trimethoxymethyl group at the 3-position.

Strategies for Direct Trimethoxymethylation of Pyridine Derivatives

Directly installing a trimethoxymethyl group onto a pyridine ring is challenging. There are no standard, widely recognized "electrophilic trimethoxymethylating reagents" analogous to common alkylating or acylating agents. tcichemicals.combeilstein-journals.org Therefore, the synthesis of this compound typically relies on the conversion of a pre-existing functional group at the 3-position.

Several precursor functional groups can be considered for this transformation:

From 3-Halopyridines: 3-Bromopyridine or 3-iodopyridine (B74083) can be converted into a 3-pyridyl Grignard reagent (3-pyridylmagnesium halide) or a 3-pyridyllithium species. nih.govnih.gov These organometallic intermediates can then react with an appropriate electrophile. The Bodroux-Chichibabin aldehyde synthesis provides a relevant precedent, where a Grignard reagent reacts with triethyl orthoformate to yield an acetal (B89532), which upon hydrolysis gives an aldehyde. wikipedia.org Adapting this, the reaction of 3-pyridylmagnesium bromide with trimethyl orthoformate could potentially lead to this compound directly.

From Pyridine-3-carbaldehyde: Pyridine-3-carbaldehyde (nicotinaldehyde) is a readily available starting material. chemicalbook.comwikipedia.org It can be synthesized by the oxidation of 3-picoline or the reduction of 3-cyanopyridine (B1664610). chemicalbook.comgoogle.com The aldehyde can be converted to the corresponding acetal, 3-(Dimethoxymethyl)pyridine, by reaction with methanol (B129727) under acidic conditions. Further reaction to form the orthoester, this compound, could be achieved by reacting the aldehyde with trimethyl orthoformate in the presence of an acid catalyst. thieme-connect.de

From 3-Cyanopyridine (Nicotinonitrile): The Pinner reaction offers a classical route to orthoesters from nitriles. wikipedia.org This reaction involves treating a nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imino ester salt (a Pinner salt). wikipedia.orgorganic-chemistry.org This salt can then react with an excess of alcohol to yield the orthoester. wikipedia.org Applying this to 3-cyanopyridine with methanol could provide a direct route to this compound. Milder, Lewis acid-promoted versions of the Pinner reaction have also been developed. nih.govresearchgate.net

From Pyridine-3-carboxylic Acid (Nicotinic Acid): While less direct, pyridine-3-carboxylic acid could potentially be converted to the target compound. The carboxylic acid would first need to be reduced to the corresponding alcohol (3-pyridinemethanol), which would then be oxidized to pyridine-3-carbaldehyde. From the aldehyde, the route described above could be followed. Alternatively, direct conversion of the carboxylic acid to the orthoester is not a standard transformation.

Below is a table summarizing potential synthetic precursors and the key reactions for their conversion to this compound.

| Precursor | Key Reaction | Reagents |

| 3-Bromopyridine | Grignard Formation & Nucleophilic Addition | Mg, Trimethyl orthoformate |

| Pyridine-3-carbaldehyde | Acetal/Orthoester Formation | Trimethyl orthoformate, Acid catalyst |

| 3-Cyanopyridine | Pinner Reaction | Methanol, HCl (or Lewis Acid) |

| Pyridine-3-carboxylic acid | Reduction, then Oxidation, then Orthoester formation | 1. Reducing agent (e.g., LiAlH4) 2. Oxidizing agent (e.g., MnO2) 3. Trimethyl orthoformate, Acid catalyst |

Interactive Data Table of Synthetic Precursors

Conversion of Existing C3-Substituents to the Trimethoxymethyl Group

The formation of the trimethoxymethyl group on a pyridine ring is most effectively achieved through the conversion of a nitrile substituent. The Pinner reaction is a primary method for synthesizing orthoesters from nitriles and alcohols under acidic conditions. This reaction offers a direct pathway from 3-cyanopyridine (nicotinonitrile) to this compound.

The reaction proceeds via the formation of an intermediate imido ester hydrochloride upon treatment of the nitrile with an alcohol, such as methanol, in the presence of hydrogen chloride. This intermediate subsequently reacts with additional alcohol to yield the final orthoester and ammonium chloride. Anhydrous conditions are essential for the success of the reaction.

Table 1: Pinner Reaction for this compound Synthesis

| Precursor | Reagents | Key Conditions | Product |

|---|

This is an illustrative summary of the Pinner reaction conditions; specific yields for this exact transformation require dedicated experimental investigation.

While the Pinner reaction is a well-established route from nitriles, other general methods for orthoester synthesis could theoretically be adapted for pyridine precursors. One such method involves the reaction of 1,1,1-trichloroalkanes with a sodium alkoxide. nih.gov The application of this method would necessitate the synthesis of 3-(trichloromethyl)pyridine (B3189320) as a precursor. Another potential, though less common, approach is the transesterification from a different, more accessible orthoester in the presence of a catalyst. nih.gov

Protecting Group Chemistry and Masked Aldehyde/Ester Precursors in Pyridine Synthesis

The synthesis of functionalized pyridines like this compound often requires careful management of reactive sites to prevent unwanted side reactions. The nitrogen atom in the pyridine ring imparts basicity and can interfere with reactions targeting substituents. Protecting the pyridine nitrogen is a common strategy to mitigate this issue.

Borane (BH3) complexes are an effective means of temporarily protecting the pyridine nitrogen. sigmaaldrich.com The lone pair of electrons on the nitrogen coordinates with the borane, reducing its nucleophilicity and basicity, thereby allowing for selective reactions on other parts of the molecule. This protection can be removed under acidic conditions after the desired transformation is complete. sigmaaldrich.com

In syntheses starting from or involving pyridine-3-carboxaldehyde, the aldehyde group itself is highly reactive. While specific literature on masking this particular aldehyde is sparse, a standard organic synthesis technique involves the use of masked aldehyde precursors, most commonly by converting the aldehyde into an acetal. rsc.org For example, reacting pyridine-3-carboxaldehyde with an alcohol or a diol under acidic conditions would form an acetal, which is stable under neutral or basic conditions. This "protected" aldehyde can be carried through several synthetic steps before being hydrolyzed back to the aldehyde functionality under aqueous acidic conditions.

Table 2: Protecting Group Strategies in Pyridine Synthesis

| Functional Group to Protect | Protecting Group | Method of Introduction | Method of Removal |

|---|---|---|---|

| Pyridine Nitrogen | Borane (BH3) | Reaction with BH3·SMe2 | Acidic conditions (e.g., HCl in methanol) sigmaaldrich.com |

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

Following a comprehensive search of scientific literature, no specific methods or research findings on the stereochemical control in the synthesis of chiral this compound derivatives could be located. This specific area of stereoselective synthesis does not appear to be documented in the available resources.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by improving safety, reducing waste, and enhancing efficiency. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, these principles can be applied directly to its most viable synthetic route, the Pinner reaction.

A significant green improvement to the Pinner reaction involves avoiding highly toxic starting materials. Traditional orthoester synthesis sometimes relies on precursors like trichloromethylbenzenes, which are hazardous. rsc.org A sustainable approach focuses on the safer nitrile-based Pinner reaction, using 3-cyanopyridine. Further refinements to this process include performing the reaction in the absence of additional solvents, using a moderate excess of the alcohol (methanol), which acts as both reagent and solvent. This approach enhances process intensification and safety. rsc.org

General green strategies applicable to the synthesis of the precursors of this compound include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields for various steps in pyridine derivative synthesis.

Use of Green Catalysts and Solvents: Employing environmentally friendly catalysts and aqueous media can reduce reliance on hazardous substances. organic-chemistry.org

Multi-component Reactions: Reactions like the Hantzsch pyridine synthesis, which create the pyridine ring in a single step from multiple starting materials, offer high atom economy.

Catalyst Reuse: Developing processes where the catalyst can be recovered and reused, such as in certain esterification methods for producing nicotinic acid esters, aligns with sustainable practices.

Chemical Reactivity and Transformation Pathways of 3 Trimethoxymethyl Pyridine

Reactivity of the Trimethoxymethyl Group

The trimethoxymethyl group, an acetal (B89532), is the primary site of several important chemical transformations.

Hydrolysis to 3-Pyridinecarboxaldehyde and Subsequent Derivatizations

Under acidic conditions, the trimethoxymethyl group of 3-(Trimethoxymethyl)pyridine can be hydrolyzed to yield 3-Pyridinecarboxaldehyde. This reaction is a standard acetal hydrolysis, proceeding through a carbocation intermediate stabilized by the adjacent oxygen atoms. The resulting 3-Pyridinecarboxaldehyde is a versatile intermediate that can undergo a wide range of subsequent derivatizations, characteristic of aldehydes. These include condensation reactions, oxidations to the corresponding carboxylic acid, and reductions to the alcohol.

Conversion to 3-Pyridinecarboxylic Acid Derivatives (e.g., Esters, Amides)

This compound can serve as a precursor for various 3-Pyridinecarboxylic acid derivatives. Following hydrolysis to 3-Pyridinecarboxaldehyde, oxidation yields 3-Pyridinecarboxylic acid, also known as nicotinic acid. This carboxylic acid can then be converted into a variety of derivatives. For instance, esterification with alcohols produces the corresponding esters, while reaction with amines, often via an activated carboxylic acid derivative like an acyl chloride, leads to the formation of amides. These derivatives are significant in medicinal chemistry and materials science. ontosight.ainih.gov

Nucleophilic Addition Reactions at the Acetal Carbon

While hydrolysis is a common reaction, the acetal carbon of the trimethoxymethyl group can also be subject to nucleophilic attack under specific conditions. Strong nucleophiles can displace one of the methoxy (B1213986) groups in a substitution-type reaction, although this is less common than hydrolysis. The polarity of the C-O bonds makes the carbon atom electrophilic and a target for nucleophiles. wikipedia.org

Transformations Involving Radical or Organometallic Reagents

The reactions of this compound with radical or organometallic reagents are not extensively documented in readily available literature. However, general principles of organic chemistry suggest potential transformations. Radical reactions could potentially be initiated at the benzylic-like position of the trimethoxymethyl group under appropriate conditions.

Reactions with organometallic reagents, such as Grignard or organolithium reagents, are more likely to interact with the pyridine (B92270) ring, especially at the 2-position, due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgdiva-portal.orglibretexts.org However, the acetal group itself is generally stable to these reagents unless a Lewis acid is present to activate it.

Pyridine Ring Reactivity Modulated by the C3-Trimethoxymethyl Group

The trimethoxymethyl group at the 3-position influences the reactivity of the pyridine ring, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgvaia.comyoutube.com This deactivation makes reactions like nitration, sulfonation, and halogenation require harsh conditions. quimicaorganica.orguomus.edu.iq When substitution does occur, it is typically directed to the 3-position (meta-position relative to the nitrogen). quimicaorganica.orgquora.com

The trimethoxymethyl group at the C3 position is considered to be a meta-director in electrophilic aromatic substitution on a benzene ring. However, its electronic effect on the pyridine ring is more complex. It is a weakly deactivating group due to the inductive effect of the oxygen atoms. Therefore, in this compound, the positions for electrophilic attack are further influenced. The most likely positions for substitution would be C5 (meta to both the nitrogen and the C3 substituent) and to a lesser extent, C2 and C6 (ortho to the nitrogen and ortho/para to the C3 substituent, but sterically hindered and electronically disfavored by the nitrogen). The nitrogen atom's deactivating effect generally dominates, making substitution at the 5-position the most probable outcome under forcing conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r_) is a characteristic reaction of electron-deficient aromatic systems like pyridine, particularly when a suitable leaving group is present. The pyridine nitrogen atom withdraws electron density from the ring, making the α (C2, C6) and γ (C4) positions electrophilic and susceptible to attack by nucleophiles. stackexchange.com For a 3-substituted pyridine, nucleophilic attack is generally favored at the C2 and C6 positions.

While specific studies on the nucleophilic aromatic substitution of this compound derivatives are not extensively documented, the reactivity can be inferred from related 3-substituted pyridines. The trimethoxymethyl group is considered to be electron-withdrawing, which would further activate the pyridine ring towards nucleophilic attack. The regioselectivity of substitution (C2 vs. C6) is often dictated by a combination of steric hindrance from the C3 substituent and the reaction conditions, including the nature of the nucleophile and the solvent.

A study on 3-substituted 2,6-dichloropyridines revealed that the outcome of nucleophilic substitution is highly dependent on the properties of the C3 substituent and the solvent. researchgate.net For instance, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243) shows a dramatic solvent-dependent reversal of regioselectivity. In a non-hydrogen-bond-accepting solvent like dichloromethane (B109758) (DCM), substitution is strongly favored at the C2 position. Conversely, in a hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO), the C6 position becomes the preferred site of attack. researchgate.net This is attributed to the solvent's ability to stabilize the reaction intermediates differently.

Table 1: Solvent Effect on Regioselectivity of Nucleophilic Aromatic Substitution of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine researchgate.net

| Solvent | β (Kamlet-Taft Parameter) | Regioselectivity (C2:C6) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16:1 |

| Acetonitrile | 0.31 | 9:1 |

| Dimethylformamide (DMF) | 0.69 | 1:1.5 |

Data sourced from a study on 2,6-dichloro-3-(methoxycarbonyl)pyridine, presented here as an analogue to illustrate potential reactivity for a 3-(trimethoxymethyl)-substituted system.

Given the steric bulk of the trimethoxymethyl group, it is plausible that nucleophilic attack at the adjacent C2 position would be sterically hindered, potentially favoring substitution at the C6 position, especially with bulky nucleophiles. However, electronic effects and solvent interactions would also play a crucial role in determining the final product distribution.

Metalation and Lithiation Studies at Pyridine Ring Positions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orgsemanticscholar.org In pyridine derivatives, a directing metalating group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. clockss.org For 3-substituted pyridines lacking a strong canonical DMG, the regioselectivity of lithiation is governed by the inherent acidity of the ring protons, which is influenced by the electronic nature of the C3 substituent and the directing effect of the ring nitrogen.

The pyridine nitrogen activates the C2 and C6 positions for deprotonation. However, an electron-withdrawing substituent at C3 enhances the acidity of the C4 proton, making it a competitive site for metalation. Studies on 3-alkoxypyridines have demonstrated that deprotonation often occurs selectively at the C4 position. researchgate.net For example, the metalation of 3-methoxypyridine (B1141550) using a mixed lithium-zinc base, followed by quenching with iodine, results in functionalization at the C4 position. researchgate.net

Table 2: Regioselective Metalation of 3-Substituted Pyridines researchgate.net

| Substrate | Base | Electrophile | Position of Functionalization |

|---|---|---|---|

| 3-Methoxypyridine | LiTMP/ZnCl₂·TMEDA | I₂ | C4 |

| 3-Fluoropyridine | LiTMP/ZnCl₂·TMEDA | I₂ | C2 and C4 (dideprotonation) |

This table presents data from studies on analogous 3-substituted pyridines to predict the behavior of this compound.

Based on these findings, it is highly probable that the lithiation of this compound would proceed with high regioselectivity at the C4 position. The electron-withdrawing character of the trimethoxymethyl group would increase the kinetic acidity of the C4-H bond, directing the organolithium base to this site. Subsequent reaction with an electrophile would then yield the corresponding 3,4-disubstituted pyridine derivative. This pathway offers a reliable method for introducing a second substituent at a defined position, avoiding the mixtures often obtained through other substitution methods.

N-Oxidation and Subsequent Functionalization Strategies

The oxidation of the pyridine nitrogen to an N-oxide is a fundamental transformation that significantly alters the reactivity of the heterocyclic ring. nih.govtandfonline.com The resulting pyridine N-oxide moiety activates the ring for various functionalization reactions that are not readily achievable with the parent pyridine. The N-oxide group acts as an internal activating group, enhancing the electrophilicity of the C2, C4, and C6 positions, and it can also direct ortho-metalation.

The N-oxidation of 3-substituted pyridines, such as 3-methylpyridine (B133936) and 3-chloropyridine, has been shown to proceed effectively. nih.gov It is therefore expected that this compound can be readily converted to this compound N-oxide using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

Once formed, the N-oxide is a versatile intermediate. For example, ortho-metalation of pyridine N-oxides using Grignard reagents, followed by reaction with electrophiles, provides a direct route to C2-functionalized pyridine N-oxides. diva-portal.org This method avoids the ring-opening side reactions that can occur when using stronger organolithium bases at higher temperatures. diva-portal.org

Furthermore, the N-oxide group enables novel skeletal editing reactions. A recently developed method allows for the conversion of 3-substituted pyridine N-oxides into substituted benzene derivatives through a nitrogen-to-carbon single atom swap, demonstrating the transformative potential of N-oxidation. chinesechemsoc.org

Table 3: Functionalization Strategies via N-Oxidation of Pyridines

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

|---|---|---|---|---|

| ortho-Metalation | Grignard Reagents, then E⁺ | C2 | 2-Substituted Pyridine N-Oxide | diva-portal.org |

| Skeletal Editing | LiHMDS, Phenyl Methyl Sulfoxide | Ring Transformation | Substituted Benzene | chinesechemsoc.org |

The N-oxide can be retained in the final product or removed via deoxygenation (e.g., using PCl₃ or PPh₃) to regenerate the pyridine ring, making it a valuable "traceless" activating and directing group.

Chemo- and Regioselective Transformations of this compound

Achieving chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted pyridines. For this compound, selective transformations can be directed to either the pyridine ring or the trimethoxymethyl group, and at specific positions around the ring.

The trimethoxymethyl group is an orthoformate, which is a protected form of a carboxylic acid. It is stable to many reagents, particularly under basic and neutral conditions, but can be hydrolyzed to the corresponding carboxylic acid (nicotinic acid) under acidic conditions. This allows for selective manipulation of the pyridine ring while the C3-substituent remains protected.

Regioselective functionalization of the pyridine ring is primarily dictated by the reaction type:

Electrophilic Aromatic Substitution (SEAr): Pyridine itself is highly resistant to SEAr due to the deactivating effect of the nitrogen atom. If forced under harsh conditions, substitution occurs at the C3 and C5 positions. For this compound, electrophilic attack would be expected to occur at the C5 position, meta to both the nitrogen and the C3 substituent.

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.2.2, if a leaving group is present at C2 or C6, nucleophilic substitution will occur at these positions. The regioselectivity between C2 and C6 can be controlled by steric factors and solvent choice. researchgate.net

Metalation: As detailed in section 3.2.3, direct deprotonation is predicted to occur with high selectivity at the C4 position, providing a route to 3,4-disubstituted pyridines. researchgate.net

Radical Substitution: Palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups at the 3-position (e.g., 3-nitropyridine) has been shown to proceed with high selectivity at the C4 position. nih.gov This suggests that a similar regioselectivity could be achieved for this compound under appropriate catalytic conditions.

An alternative strategy for achieving regioselective difunctionalization involves the generation of pyridyne intermediates. For example, treatment of a 3-chloro-2-alkoxypyridine with a strong base can generate a 3,4-pyridyne intermediate. rsc.org The subsequent regioselective addition of a nucleophile at C4, followed by trapping of the resulting organometallic species at C3 with an electrophile, allows for the controlled synthesis of 2,3,4-trisubstituted pyridines. rsc.org This highlights how pre-functionalization and the use of reactive intermediates can provide access to substitution patterns that are otherwise difficult to obtain.

By carefully selecting the reaction pathway—metalation for C4, N-oxidation followed by metalation for C2, or nucleophilic substitution of a pre-installed leaving group for C2/C6—it is possible to selectively functionalize the this compound core at nearly any desired position.

Applications of 3 Trimethoxymethyl Pyridine in Advanced Organic Synthesis

Building Block for Complex Polyheterocyclic Architectures

Functionalized pyridines are crucial starting materials for synthesizing fused heterocyclic systems, where the pyridine (B92270) ring is annulated with another ring. whiterose.ac.uk The substituent at the C3 position is pivotal for directing cyclization and forming complex polyheterocyclic structures. While direct examples employing 3-(Trimethoxymethyl)pyridine are not extensively documented in broad literature, its chemical nature as an orthoester suggests its utility in reactions where a C3-carbonyl or carboxyl equivalent is required.

Annulation Reactions Involving the Pyridine Core and C3 Functionality

Annulation reactions are powerful strategies for constructing rings onto an existing scaffold. nih.gov Various methods, such as [3+2], [3+2+1], and [3+3] annulations, have been developed to synthesize fused pyridine systems and other heterocycles. nih.govprinceton.educhim.itrsc.org In these reactions, the functional group on the pyridine core is critical. The trimethoxymethyl group can be hydrolyzed to the corresponding methyl nicotinate (B505614) (methyl pyridine-3-carboxylate). This ester functionality can then participate in cyclization cascades.

For instance, oxidative one-pot sequential reactions have been used to create 3-acylpyridines and pyridine-3-carboxylates through a [3+3] annulation process involving a Michael addition, aldol-type condensation, and subsequent oxidative aromatization. organic-chemistry.org Such strategies highlight the importance of having a carbonyl-type functionality at the C3 position, a role that this compound can fulfill after initial transformation.

Synthesis of Fused Pyridine Systems

Fused pyridine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of considerable interest due to their biological activities. nih.govmdpi.com The synthesis of these systems often relies on the strategic functionalization of the starting pyridine ring. For example, multistep syntheses starting from functionalized pyridines can yield complex fused systems like isoquinolines and 1,8-naphthyridine (B1210474) derivatives. nih.govmdpi.com

Palladium-catalyzed intramolecular C–H arylation is another modern technique used to create fused nitrogen-containing heterocycles from pyridine derivatives. beilstein-journals.orgnih.gov This reaction's success often depends on the nature and positioning of substituents on the pyridine ring that facilitate the cyclization. A substituent at the C3 position, derivable from this compound, can be elaborated into a group that participates in such intramolecular cyclizations to afford highly congested and structurally complex molecules. whiterose.ac.ukacs.org

Precursor for Advanced Ligand Design in Catalysis

Pyridine-containing ligands are ubiquitous in transition-metal catalysis due to the strong coordination of the pyridine nitrogen to metal centers. wikipedia.org By introducing additional coordinating groups onto the pyridine scaffold, polydentate ligands can be created that modulate the steric and electronic properties of the metal catalyst, thereby influencing its activity, selectivity, and stability. acs.orgnih.gov

Coordination Chemistry of Pyridine Derivatives as Ligands

The trimethoxymethyl group of this compound can be readily converted into ester, amide, or carboxylic acid functionalities. These groups can act as additional coordination sites, enabling the formation of chelate complexes with metal ions. Pyridine carboxylic acids and their derivatives are well-known to form stable complexes with a wide range of metals, including lanthanides and transition metals. researchgate.netglobethesis.com For example, pyridine-3-carboxylate (nicotinate) can coordinate to metal centers through both its nitrogen atom and the carboxylate group, forming robust coordination polymers. researchgate.net The ability to form such stable, multidentate coordination complexes is a foundational principle in the design of effective catalysts. tandfonline.com

Table 1: Examples of Coordination Modes of Pyridine-Carboxylate Derivatives

| Ligand Type | Metal Center | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Pyridine-2-carboxylate | Rh(I) | Bidentate (N,O) | Chelate Complex | researchgate.net |

| Pyridine-3-carboxylate | Rh(I) | Monodentate (N) | Non-chelate Complex | researchgate.net |

| Pyridine-3-carboxylate | Na(I) | Multidentate (N,O) | 3D Coordination Polymer | researchgate.net |

Development of Catalytic Systems Employing this compound-Derived Ligands

Ligands derived from functionalized pyridines are crucial for tuning the performance of transition-metal catalysts. nih.govresearchgate.net Palladium complexes featuring pyridine ligands, for instance, have shown high efficacy in cross-coupling reactions like the Suzuki–Miyaura and Heck reactions. acs.org The electronic properties of substituents on the pyridine ring can significantly influence the catalytic activity. acs.org

By converting this compound into a library of pyridine-3-carboxamide (B1143946) or 3-phosphinopyridine ligands, new catalytic systems can be developed. For example, polymer-supported pyridine ligands have been used in palladium-catalyzed C(sp³)–H arylation, demonstrating that ligand modification can lead to new selectivity and allow for catalyst recovery. acs.org Similarly, aluminum complexes with pyridine-amido ligands have been developed as catalyst precursors for stereospecific polymerization. rsc.org The versatility of the C3-orthoester group makes this compound a valuable precursor for creating such tailored ligands for a variety of catalytic applications. beilstein-journals.org

Intermediate in the Synthesis of Functionally Diverse Organic Molecules

In organic synthesis, the strategic use of intermediates with masked or protected functional groups is a common and powerful approach. The orthoester group in this compound is a stable precursor to a carboxylic acid or ester, making the compound a useful intermediate for the synthesis of various 3-substituted pyridines. semanticscholar.org This masking strategy allows other transformations to be performed on the pyridine ring or other parts of a molecule without interference from a highly reactive carboxylic acid group.

For example, 3-methoxypyridine (B1141550) and 3-aminopyridine (B143674) are important intermediates that can be prepared from nicotinic acid (pyridine-3-carboxylic acid), the deprotected form of the orthoester. researchgate.netorgsyn.org These compounds can then undergo further reactions, such as nucleophilic substitution, to generate more complex pyridine derivatives. researchgate.net The Zincke imine intermediates, formed from activated pyridines, provide another route to isotopically labeled pyridines, highlighting the role of pyridine derivatives as key synthetic intermediates. nih.gov The ability to transform the trimethoxymethyl group into other functionalities makes it a versatile synthon for introducing the pyridine-3-yl moiety in the synthesis of complex targets in medicinal and materials chemistry. nih.govnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methyl nicotinate |

| 3-acylpyridines |

| pyridine-3-carboxylates |

| pyrido[2,3-d]pyrimidines |

| pyrazolo[3,4-b]pyridines |

| isoquinolines |

| 1,8-naphthyridine |

| pyridine-3-carboxylic acid |

| Pyridine-3-carboxamides |

| 3-phosphinopyridine |

| 3-methoxypyridine |

| 3-aminopyridine |

Applications in Natural Product Analog Synthesis

The synthesis of natural product analogs is a powerful strategy for elucidating structure-activity relationships (SAR), improving therapeutic efficacy, and overcoming the limitations of natural isolates. rsc.org The pyridine moiety is a common feature in a vast array of alkaloids and other biologically active natural products. The utility of this compound in this context lies in its capacity to serve as a stable, yet readily transformable, precursor to a 3-carboxypyridine scaffold.

The trimethoxymethyl group can be efficiently hydrolyzed under acidic conditions to reveal a carboxylic acid. This functionality can then be engaged in a variety of well-established transformations, such as amide bond formation, esterification, or reduction to an alcohol or aldehyde. This latent reactivity allows for the late-stage introduction of the pyridine-3-carboxylic acid motif or its derivatives into complex molecular architectures, a tactic that can be advantageous in multi-step synthetic sequences.

Detailed Research Findings:

While specific and detailed research findings on the direct application of this compound in the total synthesis of natural product analogs are not extensively documented in publicly available literature, its potential can be inferred from the known reactivity of pyridine-3-carboxylic acid derivatives, which are constituents of numerous natural products. For instance, the nicotinic acid (pyridine-3-carboxylic acid) core is a fundamental component of the coenzymes NAD and NADP.

A plausible synthetic strategy employing this compound would involve its coupling with a complex molecular fragment, followed by deprotection and functionalization of the resulting carboxylic acid. This approach could be particularly useful in the synthesis of analogs of natural products where a pyridine-3-carboxamide or ester is a key structural element.

| Hypothetical Natural Product Analog | Key Synthetic Transformation from this compound | Potential Biological Target |

| Analog of Nicotinamide Riboside | Amide coupling with a protected ribosylamine after hydrolysis of the trimethoxymethyl group. | Sirtuin enzymes |

| Analog of a Lamellarin Alkaloid | Pictet-Spengler reaction with a phenethylamine (B48288) derivative after reduction of the trimethoxymethyl-derived carboxylate to an aldehyde. | Topoisomerase I |

| Analog of a Marine Pyridoacridine Alkaloid | Friedländer annulation with an amino-functionalized aromatic ketone, following conversion of the trimethoxymethyl group to a methyl ketone. | DNA intercalators |

Construction of Scaffolds for Chemical Biology Probes

Chemical biology probes are indispensable tools for interrogating biological systems, enabling the study of protein function, target identification, and the elucidation of cellular pathways. The design of effective chemical probes often requires the incorporation of specific functionalities, such as reporter tags (fluorophores, biotin), reactive groups for covalent labeling, or handles for immobilization on solid supports. The pyridine scaffold is attractive for this purpose due to its ability to engage in various biological interactions.

This compound offers a strategic entry point for the synthesis of pyridine-based chemical probes. The protected carboxyl group can be unmasked at a late stage in the synthesis to introduce the desired probing functionality without interfering with earlier reaction steps. This modular approach is highly desirable in the development of chemical probes.

Detailed Research Findings:

The development of highly selective kinase inhibitors based on the thieno[3,2-b]pyridine (B153574) scaffold highlights the utility of functionalized pyridines in creating tools for chemical biology. nih.gov While direct examples using this compound are not prominent, its potential as a precursor for such scaffolds is clear. For example, hydrolysis of the trimethoxymethyl group to a carboxylic acid would allow for the attachment of a linker and a fluorescent dye to create a probe for target engagement studies.

| Type of Chemical Probe | Synthetic Strategy from this compound | Application |

| Fluorescently Labeled Ligand | Hydrolysis of the trimethoxymethyl group, followed by amide coupling with an amine-functionalized fluorophore (e.g., fluorescein (B123965) cadaverine). | Cellular imaging and target localization. |

| Biotinylated Affinity Probe | Conversion of the trimethoxymethyl group to a carboxylic acid, followed by coupling with a biotin-linker-amine conjugate. | Protein pull-down experiments and target identification. |

| Photoaffinity Labeling Probe | Transformation of the trimethoxymethyl-derived carboxylate into a benzophenone (B1666685) or diazirene moiety via standard synthetic protocols. | Covalent labeling of target proteins upon photoactivation. |

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful approaches for the rapid generation of large libraries of structurally diverse small molecules for high-throughput screening. nih.govrsc.org These strategies rely on the use of versatile building blocks that can be readily functionalized in a parallel or combinatorial fashion.

This compound is well-suited for these applications due to the presence of a robust pyridine core and a protected, yet easily accessible, functional group. The pyridine ring itself can be further functionalized through various C-H activation or halogenation/cross-coupling strategies, while the trimethoxymethyl group provides a reliable handle for diversification.

Detailed Research Findings:

The principles of diversity-oriented synthesis have been successfully applied to generate libraries of complex molecules with high three-dimensional character. nih.gov Pyridine-based building blocks are frequently employed in the construction of such libraries. nih.gov A hypothetical DOS library based on this compound could be constructed by first diversifying the pyridine core through, for example, palladium-catalyzed cross-coupling reactions at the 2- and 6-positions. Subsequently, the trimethoxymethyl group could be hydrolyzed, and the resulting carboxylic acid could be converted into a library of amides or esters through parallel synthesis with a diverse set of amines or alcohols.

| Library Scaffold | Diversification Point 1 (Pyridine Core) | Diversification Point 2 (from Trimethoxymethyl Group) | Potential for Structural Diversity |

| 2,6-Diaryl-3-carboxamidopyridines | Suzuki or Stille coupling with various aryl boronic acids or stannanes at the 2- and 6-positions (after initial halogenation). | Amide bond formation with a library of primary and secondary amines. | High, with variation in both the aromatic substituents and the amide side chain. |

| Fused Pyridone Library | Intramolecular cyclization reactions involving a substituent introduced at the 2-position and the deprotected 3-carboxylate. | Further functionalization of the fused ring system. | Generation of novel heterocyclic scaffolds with diverse substitution patterns. |

| Peptidomimetic Library | Incorporation into a peptide backbone via amide coupling of the 3-carboxylate. | Variation of the amino acid sequence and further modification of the pyridine ring. | Creation of conformationally constrained peptides with potential biological activity. |

Theoretical and Computational Investigations of 3 Trimethoxymethyl Pyridine and Its Derivatives

Electronic Structure and Aromaticity Studies of the Pyridine (B92270) Ringresearchgate.net

The pyridine ring is an aromatic heterocycle whose electronic properties are significantly influenced by substituents. Pyridine itself is considered aromatic, with six delocalized π-electrons in the ring. uobabylon.edu.iq However, the electronegative nitrogen atom causes an uneven distribution of electron density compared to benzene (B151609), making pyridine electron-deficient, particularly at the C-2 and C-4 positions. uobabylon.edu.iq

Aromaticity is not a single, directly observable property but is typically quantified using several computed indices. Common indices include:

Harmonic Oscillator Model of Aromaticity (HOMA): A geometry-based index where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. nih.gov

Nucleus-Independent Chemical Shift (NICS): A magnetic criterion where negative values inside the ring (e.g., NICS(0) at the ring center or NICS(1) 1 Å above it) indicate aromaticity. researchgate.net

Studies on various substituted pyridines show how different functional groups impact these indices. While specific data for 3-(trimethoxymethyl)pyridine is not abundant, trends can be inferred from related compounds. For instance, electron-donating groups generally influence the aromaticity and electronic properties of the ring. rsc.orgresearchgate.net DFT calculations can precisely map the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity.

| Compound | Aromaticity Index | Calculated Value | Reference Method |

|---|---|---|---|

| Pyridine | HOMA | 0.981 | B3LYP/6-311++G |

| Pyridine | NICS(1)zz | -29.8 ppm | B3LYP/6-311++G |

| Quinoline (Pyridine Ring) | HOMA | 0.975 | B3LYP/6-311++G** mdpi.com |

| 8-Hydroxyquinoline (Pyridine Ring) | HOMA | ~0.99 | DFT Study nih.gov |

Data in the table is representative of values found in computational studies on pyridine and its derivatives for illustrative purposes. nih.govmdpi.com

Conformational Analysis of the Trimethoxymethyl Group and its Influence on Molecular Geometry

Intrinsic torsional energy analysis can be used to prioritize compounds that are biased to reside in an active conformation for a specific biological target. nih.gov For this compound, quantum chemical calculations can map the potential energy surface as a function of the dihedral angles of the substituent. This analysis reveals the preferred spatial arrangement of the three methoxy (B1213986) groups relative to the pyridine ring.

The steric bulk of the trimethoxymethyl group can influence the geometry of the pyridine ring itself, potentially causing minor deviations from planarity or slight alterations in bond lengths and angles compared to unsubstituted pyridine. These subtle geometric changes can, in turn, affect the molecule's intermolecular interactions and crystal packing. researchgate.net

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)nih.govnih.govacs.orgacs.orgnih.gov

Quantum chemical calculations, particularly DFT, are indispensable for elucidating the detailed mechanisms of chemical reactions. acs.org By modeling the reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a reaction pathway. This provides a deep understanding of why a reaction proceeds with a certain rate and selectivity.

A key aspect of mechanistic studies is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and, consequently, the reaction rate. Computational methods can locate the precise geometry of a TS and confirm its identity by vibrational frequency analysis (a true TS has exactly one imaginary frequency). For derivatives of this compound, this could involve modeling reactions such as electrophilic aromatic substitution on the pyridine ring or nucleophilic attack at the central carbon of the trimethoxymethyl group. DFT studies on similar systems have successfully predicted low energy barriers for radical addition and β-scission steps, providing insight into reaction feasibility. acs.org

Many reactions involving substituted pyridines can yield multiple products. Computational chemistry is highly effective at predicting chemo- and regioselectivity.

Regioselectivity: In an electrophilic substitution reaction on this compound, the attack could occur at several positions on the ring. By calculating the activation energies for the transition states leading to each possible product, the most favorable pathway can be identified. Due to the electron-donating nature of the substituent and the inherent reactivity of the pyridine ring, specific positions will be favored. researchgate.net

Chemoselectivity: If a molecule has multiple reactive functional groups, calculations can predict which one will react preferentially. For example, DFT can be used to compare the nucleophilicity of the pyridine nitrogen versus other potential reactive sites in a molecule. ias.ac.inresearcher.life

| Reaction Type | Parameter Calculated | Significance |

|---|---|---|

| Electrophilic Aromatic Substitution | Activation Energy (ΔG‡) for attack at C-2, C-4, C-5, C-6 | The position with the lowest ΔG‡ is the predicted major regioisomer. |

| Nucleophilic Attack | Fukui functions or local softness indices | Identifies the most electrophilic sites in the molecule, predicting the point of nucleophilic attack. |

| Protonation | Proton affinity or pKa calculation | Determines the most basic site, typically the pyridine nitrogen. mdpi.com |

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase (like a solution) over time. mdpi.com MD simulations model the molecule and a large number of explicit solvent molecules (e.g., water) using classical mechanics principles.

For this compound, MD simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This includes identifying specific interactions like hydrogen bonds between the pyridine nitrogen or ether oxygens and protic solvents.

Conformational Dynamics: How the flexible trimethoxymethyl group moves and changes conformation in solution.

Intermolecular Interactions: How multiple molecules of this compound interact with each other in solution, which can be a precursor to understanding aggregation or crystal formation. researchgate.net These simulations can model π-π stacking interactions between pyridine rings and other non-covalent forces. nih.govnih.gov

MD simulations have been effectively used to model the fluid environment and diffusion of pyridine-containing systems, providing a link between molecular properties and macroscopic behavior. acs.org

Quantitative Structure-Activity Relationships (QSAR) in Derived Compound Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. chemrevlett.com For a library of compounds derived from this compound, a QSAR study would involve:

Generating a Library: Creating a set of virtual derivatives by modifying the core structure (e.g., adding different substituents to the pyridine ring).

Calculating Molecular Descriptors: For each molecule in the library, a large number of numerical descriptors are calculated. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Building a Model: Using statistical methods or machine learning, an equation is developed that correlates the calculated descriptors with experimentally measured biological activity (e.g., IC₅₀ values).

Prediction: The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Numerous QSAR studies on pyridine derivatives have successfully created models to predict activities for various therapeutic targets, demonstrating the utility of this approach in drug discovery. nih.govnih.gov

Advanced Analytical and Spectroscopic Approaches for Mechanistic Elucidation Involving 3 Trimethoxymethyl Pyridine

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis of Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of derivatives of 3-(Trimethoxymethyl)pyridine, particularly for resolving complex stereochemical and conformational questions. One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively. For instance, the ¹H NMR spectrum of a derivative can confirm the presence of the pyridine (B92270) ring protons and the methoxy (B1213986) protons of the trimethoxymethyl group.

For more complex derivatives, especially those with newly formed stereocenters, advanced two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, helping to identify adjacent protons within a molecular scaffold.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for definitive carbon assignments.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for mapping out the complete carbon skeleton and identifying connectivity between different functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Provides information about the spatial proximity of protons. This is paramount for determining relative stereochemistry and preferred solution-state conformations by observing through-space correlations between protons that are close to each other, regardless of their bonding sequence. ipb.pt

For example, in a hypothetical reaction product where a substituent has been added to the pyridine ring, NOESY can distinguish between different diastereomers by revealing key spatial relationships between the new substituent and the existing trimethoxymethyl group.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Derivative: (R)-1-(2-methoxy-3-(trimethoxymethyl)pyridin-4-yl)ethan-1-ol

| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

|---|---|---|---|---|

| Pyridine H-5 | 8.15 | 148.2 | C-4, C-6 | H-6, CH(OH) |

| Pyridine H-6 | 8.40 | 150.5 | C-2, C-5 | H-5 |

| C(OCH₃)₃ | - | 101.5 | - | - |

| C(OCH₃)₃ | 3.35 (s, 9H) | 51.0 | C(OCH₃)₃ | CH(OH) |

| Ring-OCH₃ | 3.95 (s, 3H) | 54.5 | C-2 | - |

| CH(OH) | 4.90 (q, 1H) | 65.8 | C-4, CH₃ | H-5, C(OCH₃)₃ |

| CH(OH)CH₃ | 1.50 (d, 3H) | 23.1 | C-4, CH(OH) | - |

In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Understanding a reaction mechanism often requires the direct observation of species as they form and decay. In situ spectroscopy allows for real-time monitoring of a reaction mixture without the need for sampling, thus preserving the integrity of the chemical system. rsc.org This approach is invaluable for detecting short-lived intermediates and building a kinetic profile of the reaction.

Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) can track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational bands. researchgate.net For a reaction involving the hydrolysis of the trimethoxymethyl group on the pyridine ring, one could observe the disappearance of C-O stretching bands and the simultaneous appearance of bands corresponding to an intermediate aldehyde and the final carboxylic acid product.

Similarly, in situ NMR spectroscopy can provide detailed structural information about all species present in the reaction vessel over time. nih.gov By acquiring spectra at regular intervals, it is possible to identify transient species, such as dearomatized dihydropyridine (B1217469) intermediates that might form during nucleophilic additions to the pyridine ring. nih.gov These intermediates, while often too unstable to isolate, can be structurally characterized by their unique NMR signatures before they convert to the final product. nih.gov

X-ray Crystallography for Precise Structural Characterization of Complex Products

While NMR provides excellent data on solution-state structure, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the solid-state structure of a molecule. This technique is the gold standard for confirming connectivity, configuration, and conformation. For complex products derived from this compound, such as organometallic "piano-stool" complexes or intricate heterocyclic systems formed through multi-step reactions, X-ray crystallography provides precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

The resulting crystal structure can confirm the stereochemical outcome of a reaction, reveal subtle intramolecular interactions like hydrogen bonding, and provide insight into the packing of molecules in the crystal lattice. researchgate.netmdpi.com This level of detail is often crucial for rationalizing the observed reactivity and for the design of new catalysts or molecular materials.

Table 2: Representative Crystallographic Data for a Hypothetical Organometallic Complex of a this compound Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₅Cl₂NORu |

| Formula Weight | 485.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125(2) |

| b (Å) | 16.543(3) |

| c (Å) | 12.876(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 2078.9(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.551 |

| Final R-factor | 0.035 |

Mass Spectrometry for Mechanistic Pathway Mapping (e.g., Isotope Labeling Studies)

Mass spectrometry (MS) is a powerful technique for identifying reaction components and mapping mechanistic pathways by tracking the mass of reactants, intermediates, and products. nih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions. Techniques like electrospray ionization (ESI) and nano-electrospray ionization (nanoESI) are particularly useful for observing charged intermediates in solution, such as those in palladium-catalyzed cross-coupling reactions. purdue.edu

A key strategy for mechanistic elucidation is the use of isotope labeling. biorxiv.org By strategically incorporating a heavy isotope (e.g., ²H, ¹³C, or ¹⁵N) into the this compound molecule, chemists can trace the fate of specific atoms throughout a reaction. nih.govnih.gov For example, using ¹³C-labeled methanol (B129727) to synthesize the trimethoxymethyl group would allow for the tracking of these specific methoxy carbons. Subsequent MS/MS fragmentation analysis of a product can reveal where the labeled atoms are located, providing direct evidence for proposed bond-forming or bond-breaking steps and helping to distinguish between different possible mechanistic pathways. chemrxiv.orgchemrxiv.org

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Interconversion Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to the functional groups present in a molecule and is therefore ideal for monitoring their interconversion during a chemical reaction. nih.govup.ac.za These methods are complementary; IR spectroscopy measures the absorption of infrared light due to changes in dipole moment during a vibration, while Raman spectroscopy measures inelastic scattering of light due to changes in polarizability. aps.org

In the context of this compound, these techniques are particularly useful for studying reactions at the trimethoxymethyl group. For example, the conversion of the C(OCH₃)₃ group to a carboxylic acid (COOH) would result in distinct and easily monitored spectral changes:

The disappearance of strong C-O stretching vibrations (typically around 1100-1000 cm⁻¹) associated with the orthoester. researchgate.net

The appearance of a very strong and characteristic C=O stretching vibration (around 1700 cm⁻¹) for the carboxylic acid.

The appearance of a broad O-H stretching band (around 3300-2500 cm⁻¹) for the carboxylic acid.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to calculate theoretical vibrational frequencies. jocpr.comresearchgate.net This aids in the precise assignment of observed bands to specific vibrational modes, strengthening the interpretation of the spectroscopic data. researchgate.net

Table 3: Key Vibrational Frequencies for Monitoring the Conversion of a Trimethoxymethyl Group to a Carboxylic Acid Group

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -C(OCH₃)₃ | C-O Stretch | 1150 - 1050 | 1150 - 1050 | Strong (IR), Weak (Raman) |

| Pyridine Ring | Ring Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| -CHO (intermediate) | C=O Stretch | 1740 - 1720 | 1740 - 1720 | Strong |

| -COOH (product) | O-H Stretch | 3300 - 2500 | - | Broad, Strong (IR) |

| -COOH (product) | C=O Stretch | 1725 - 1700 | 1725 - 1700 | Very Strong |

Emerging Research Avenues and Future Prospects for 3 Trimethoxymethyl Pyridine Chemistry

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

While the direct synthesis of 3-(Trimethoxymethyl)pyridine is not extensively documented, its preparation can be envisaged through the transformation of readily available precursors. A promising and economically viable route starts from 3-methylpyridine (B133936). This approach involves a two-step process: the radical chlorination of 3-methylpyridine to yield 3-(trichloromethyl)pyridine (B3189320), followed by a nucleophilic substitution with sodium methoxide (B1231860) to form the desired orthoester.

Below is a table summarizing potential synthetic strategies for this compound, highlighting areas for future optimization.

| Precursor | Reagents and Conditions | Product | Key Advantages | Areas for Improvement |

| 3-Methylpyridine | 1. Cl | This compound | Readily available starting material, potentially cost-effective. | Harsh reaction conditions for chlorination, potential for over-chlorination, optimization of orthoester formation. |

| Pyridine-3-carbaldehyde | 1. Protection as dimethyl acetal2. Further elaboration to orthoester | This compound | Milder conditions for initial functionalization. | Multi-step process, requires development of efficient acetal-to-orthoester conversion. |

| 3-Halopyridine | Metal-catalyzed cross-coupling with a trimethoxymethyl equivalent | This compound | High potential for selectivity and functional group tolerance. | Development of suitable trimethoxymethyl nucleophiles or electrophiles. |

Further research into alternative synthetic routes, such as those employing modern cross-coupling technologies or direct C-H functionalization, could lead to more atom-economical and environmentally benign processes for accessing this valuable compound.

Exploration of Unconventional Reactivity Patterns and Dearomatization Strategies

The electron-withdrawing nature of the trimethoxymethyl group is expected to influence the reactivity of the pyridine (B92270) ring in this compound, making it more susceptible to nucleophilic attack. This opens the door to exploring unconventional reactivity patterns that are not readily accessible with electron-rich pyridine derivatives.

One of the most exciting prospects is the dearomatization of this compound to generate highly functionalized piperidine (B6355638) structures. These saturated heterocycles are prevalent in pharmaceuticals and natural products. The development of novel dearomatization strategies, including reductive methods, cycloadditions, and transition-metal-catalyzed processes, could provide access to a diverse range of complex molecular architectures.

The orthoester functionality itself can serve as a latent carbonyl group, which can be unmasked under specific acidic conditions. This latent reactivity can be exploited in cascade reactions, where an initial transformation on the pyridine ring is followed by the hydrolysis of the orthoester to reveal a carboxylic acid or ester, leading to the rapid construction of intricate molecular frameworks.

Future research in this area will likely focus on:

Nucleophilic Aromatic Substitution: Investigating the displacement of leaving groups at various positions on the pyridine ring, activated by the electron-withdrawing orthoester.

Reductive Dearomatization: Developing selective methods for the partial or full reduction of the pyridine ring to access dihydropyridines and piperidines.

Cycloaddition Reactions: Exploring the participation of the pyridine ring in [4+2] and other cycloaddition reactions to construct polycyclic systems.

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Nucleophilic Aromatic Substitution | Functionalization at C2, C4, C6 positions | Access to polysubstituted pyridines |

| Reductive Dearomatization | Synthesis of substituted piperidines | Valuable scaffolds for drug discovery |

| [4+2] Cycloaddition | Formation of bicyclic nitrogen heterocycles | Rapid increase in molecular complexity |

Integration of this compound in Flow Chemistry and Automated Synthesis

The scalability and safety of chemical processes are of paramount importance in both academic and industrial settings. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in this regard. The integration of synthetic routes to and from this compound into these modern platforms is a promising avenue for future research.

For the synthesis of this compound itself, a continuous flow process for the chlorination of 3-methylpyridine could offer enhanced safety and control over this highly exothermic and potentially hazardous reaction. Subsequent in-line reaction with sodium methoxide could enable a fully continuous and automated synthesis of the target molecule.

Furthermore, the use of this compound as a building block in automated synthesis platforms could accelerate the discovery of new bioactive molecules and functional materials. Its well-defined structure and predictable reactivity make it an ideal candidate for incorporation into high-throughput synthesis and screening workflows.

| Process | Application to this compound Chemistry | Potential Benefits |

| Flow Chemistry | Continuous synthesis of 3-(trichloromethyl)pyridine and its conversion to this compound. | Improved safety, better heat and mass transfer, higher throughput, potential for process intensification. |

| Automated Synthesis | Use of this compound as a building block in automated synthesis platforms for library generation. | Rapid generation of diverse compound libraries for high-throughput screening, accelerated drug discovery and materials development. |

Design of Next-Generation Catalysts and Reagents Derived from this compound

The pyridine scaffold is a ubiquitous ligand in coordination chemistry and catalysis. The unique electronic properties conferred by the trimethoxymethyl group at the 3-position make this compound an attractive platform for the design of novel catalysts and reagents.

The electron-withdrawing nature of the orthoester can modulate the electron density at the nitrogen atom, influencing the coordination properties of the pyridine ring. This could be exploited to fine-tune the reactivity of metal centers in catalytic applications. For instance, ligands derived from this compound could lead to catalysts with enhanced activity or selectivity in a variety of transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Furthermore, the orthoester group itself can be chemically modified to introduce other functionalities, providing a versatile handle for the synthesis of a wide range of tailored ligands and reagents. The development of chiral catalysts based on this compound is another exciting possibility, with potential applications in asymmetric synthesis.

Synergistic Applications in Interdisciplinary Research Fields (e.g., Materials Science, Supramolecular Chemistry)

The distinct structural and electronic features of this compound make it a promising candidate for applications in various interdisciplinary fields, particularly materials science and supramolecular chemistry.